Superior Inhibitory Potency Against Reduced Thioredoxin Reductase 1 (TrxR1) Compared to Oxidized Enzyme and Sec498Cys Mutant
NAPQI exhibits dramatically higher potency against the physiologically relevant, NADPH-reduced form of thioredoxin reductase 1 (TrxR1) compared to its oxidized form or a key selenocysteine mutant. This differential inhibition highlights the unique targeting of catalytic selenocysteine residues, a mechanism not shared by simple thiol oxidants [1].
| Evidence Dimension | Inhibitory Concentration 50 (IC50) |
|---|---|
| Target Compound Data | 0.023 µM (against NADPH-reduced TrxR1) |
| Comparator Or Baseline | 1.0 µM (against oxidized TrxR1); 17 µM (against human TrxR1 Sec498Cys mutant enzyme) |
| Quantified Difference | 43-fold more potent vs. oxidized TrxR1; 739-fold more potent vs. Sec498Cys mutant |
| Conditions | Purified rat liver TrxR1 enzyme assay with DTNB reduction, in vitro |
Why This Matters
For researchers studying mechanisms of acetaminophen hepatotoxicity, NAPQI's 43-fold selectivity for reduced TrxR1 provides a direct, quantifiable link to oxidative stress-mediated enzyme inactivation, offering a superior tool over its parent drug or less reactive analogs that fail to recapitulate this specific selenocysteine-targeting effect.
- [1] Jan YH, Heck DE, Gray JP, Zheng H, Casillas RP, Laskin DL, Laskin JD. Acetaminophen reactive intermediates target hepatic thioredoxin reductase. Chem Res Toxicol. 2014 Apr 21;27(4):750-6. PMID: 24673506. View Source
